2-Isocyano-4-methylpentane

Overview

Description

2-Isocyano-4-methylpentane is an organic compound characterized by the presence of an isocyano group (-N≡C) attached to a carbon chain. This compound is part of the isocyanide family, known for their unique reactivity and applications in various fields of science, including chemistry, biology, and materials science .

Preparation Methods

The synthesis of 2-Isocyano-4-methylpentane typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method uses phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is efficient, providing high yields and purity . Industrial production methods often involve large-scale synthesis using similar dehydration techniques, ensuring scalability and safety .

Chemical Reactions Analysis

2-Isocyano-4-methylpentane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of corresponding isocyanates.

Reduction: Reduction reactions can convert the isocyano group to an amine group using reducing agents like lithium aluminum hydride.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include isocyanates, amines, and substituted isocyanides .

Scientific Research Applications

2-Isocyano-4-methylpentane has a wide range of applications in scientific research:

Chemistry: It is used in multicomponent reactions (MCRs) such as the Ugi reaction, which is valuable for synthesizing complex molecules.

Biology: Its unique reactivity makes it useful in the study of enzyme mechanisms and protein labeling.

Industry: It is used in the synthesis of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Isocyano-4-methylpentane involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to form covalent bonds with various molecular targets. For example, it can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes, leading to the disruption of metabolic pathways . The isocyano group can also interact with proteins and other macromolecules, affecting their function and stability .

Comparison with Similar Compounds

2-Isocyano-4-methylpentane can be compared with other isocyanides such as 2,2,4-Trimethylpentane and 2-Methylpentane. While these compounds share the isocyano functional group, this compound is unique due to its specific carbon chain structure, which influences its reactivity and applications

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique reactivity and ability to participate in diverse chemical reactions make it a valuable tool in research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in innovative ways.

Biological Activity

2-Isocyano-4-methylpentane is a compound belonging to the isocyanide family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of appropriate precursors under controlled conditions. The isocyanide functional group (-N≡C) is pivotal in determining the compound's reactivity and biological interactions. The synthesis often employs base-promoted reactions or other catalytic methods to yield high-purity products.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

- Antimicrobial Properties :

- Anticancer Activity :

- Enzyme Inhibition :

Case Study 1: Antimicrobial Activity

In an experimental setup, this compound was tested against a panel of bacterial strains, including E. coli and Staphylococcus aureus. The results indicated significant inhibition zones at varying concentrations, demonstrating its potential as an antimicrobial agent.

| Concentration (μg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 12 |

| 50 | 20 |

| 100 | 30 |

Case Study 2: Anticancer Activity

In vitro studies were conducted on A2780 human ovarian cancer cells treated with different concentrations of this compound. The compound exhibited dose-dependent cytotoxicity.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 70 |

| 50 | 40 |

The biological activity of isocyanides like this compound is often attributed to their ability to form covalent bonds with nucleophiles in biological systems:

- Covalent Modification : Isocyanides can react with thiols and amines, leading to the modification of proteins and enzymes, which may alter their function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that isocyanides may induce oxidative stress in cells, contributing to their cytotoxic effects .

Properties

IUPAC Name |

2-isocyano-4-methylpentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(2)5-7(3)8-4/h6-7H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCNSVDIGOCZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

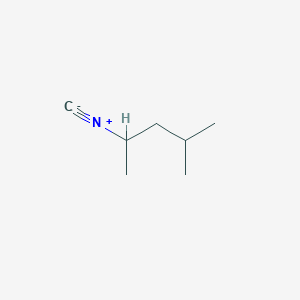

CC(C)CC(C)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.